molecular formula C7H6N4O3S2 B1359451 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid CAS No. 1119450-92-8

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid

Cat. No. B1359451
M. Wt: 258.3 g/mol
InChI Key: OHZRLHPWMKQTPJ-UHFFFAOYSA-N
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Description

The compound “3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triheterocyclic Compounds : This compound has been used in the synthesis of new triheterocyclic compounds, involving 1,2,4-Triazol-3-one, 1,3,4-Thiadiazole, and 1,3,4-Oxadiazole rings, illustrating its utility in creating complex molecular structures (Demirbas, 2005).
  • Lithiation Studies : It has been part of studies in lithiation of methyl-substituted heteroaromatic compounds, demonstrating its reactivity and potential in chemical transformations (Micetich, 1970).
  • Formation of Heterocyclic Compounds : The compound is utilized in the formation of various heterocyclic compounds, highlighting its versatility in organic synthesis (Rufenacht, 1972).

Biological and Pharmaceutical Research

  • Angiotensin II Receptor Antagonistic Activities : It has been involved in the study of benzimidazole derivatives bearing acidic heterocycles for angiotensin II receptor antagonistic activities (Kohara et al., 1996).
  • Antioxidant Studies : Research has also explored its derivatives in studying antioxidant properties, indicating its potential in pharmacological applications (Al-Haidari & Al-Tamimi, 2021).
  • Nematocidal Activity : This compound has shown promise in the synthesis of novel derivatives with significant nematocidal activity, offering potential in agricultural and pest control contexts (Liu et al., 2022).

properties

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3S2/c1-3-9-10-7(16-3)15-2-4-8-5(6(12)13)14-11-4/h2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZRLHPWMKQTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=NOC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101129872
Record name 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid

CAS RN

1119450-92-8
Record name 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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